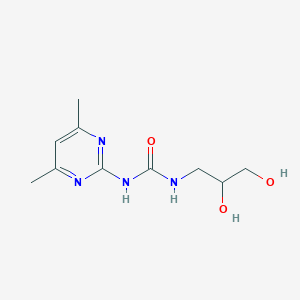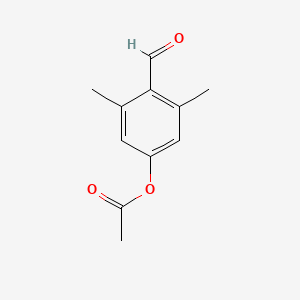
4-Formyl-3,5-dimethylphenyl acetate
Descripción general
Descripción
4-Formyl-3,5-dimethylphenyl acetate is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-Formyl-3,5-dimethylphenyl acetate is1S/C11H12O3/c1-7-4-10 (14-9 (3)13)5-8 (2)11 (7)6-12/h4-6H,1-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
4-Formyl-3,5-dimethylphenyl acetate is a solid compound with a melting point between 53 - 55 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Utility in Solid-Phase Chemistry
4-Formyl-3,5-dimethoxyphenol, a closely related compound to 4-Formyl-3,5-dimethylphenyl acetate, is significant as a synthetic intermediate in the preparation of the BAL family of acid-labile linkers and resins. These are pivotal in the solid-phase synthesis of peptides and non-peptides, indicating a broad application in chemical synthesis and pharmaceutical development (Jin et al., 2001).
Nitration Processes and Rearomatization
The nitration of 3,4-dimethylacetophenone, a compound structurally similar to 4-Formyl-3,5-dimethylphenyl acetate, results in various products including dimethylphenyl acetates. These nitrated compounds undergo rearomatization under specific conditions, illustrating potential applications in organic synthesis and material science (Fischer, Greig, & Röderer, 1975).
Role in Chiral Stationary Phases
Chitin carbamate derivatives, including 3,5-dimethylphenylcarbamates, have been investigated for their chiral recognition abilities in high-performance liquid chromatography (HPLC). This highlights the potential application of related compounds in analytical chemistry, specifically in the separation of chiral compounds (Yamamoto, Hayashi, & Okamoto, 2003).
Applications in Nonlinear Optics
Chalcone derivatives, such as those incorporating 3,4-dimethylphenyl groups, have been studied for their third-order nonlinear optical properties. This suggests potential uses of 4-Formyl-3,5-dimethylphenyl acetate in the development of new materials for nonlinear optics and photonic applications (Shetty, Raghavendra, Kumar, & Dharmaprakash, 2016).
Safety And Hazards
Propiedades
IUPAC Name |
(4-formyl-3,5-dimethylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-10(14-9(3)13)5-8(2)11(7)6-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOQUFCXOZAKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-3,5-dimethylphenyl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



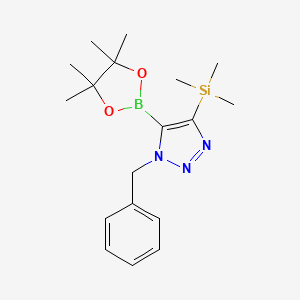
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
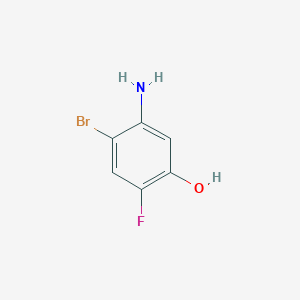
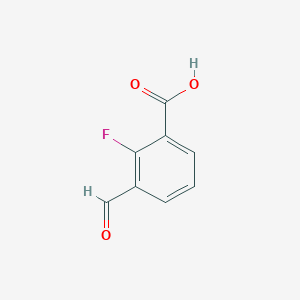

![4-(1H-Naptho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)phenol](/img/structure/B1404627.png)


![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1404632.png)

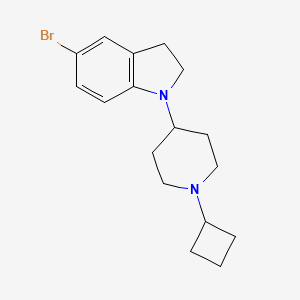
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
